2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a triazolopyridazine core, and a pyrrolidinyl substituent
Preparation Methods
The synthesis of 2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone to form the triazolopyridazine coreThe final step involves the attachment of the pyrrolidinyl group via a thiol-ene reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazolopyridazine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, thereby disrupting key biochemical pathways. The triazolopyridazine core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of structural features. Similar compounds include:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share the triazole ring but differ in the attached substituents and overall structure.
1,2,4-Triazolo[4,3-a]pyridines: These compounds have a similar triazole-pyridine core but lack the ethoxyphenyl and pyrrolidinyl groups.
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C19H21N5O2S/c1-2-26-15-7-5-14(6-8-15)16-9-10-17-20-21-19(24(17)22-16)27-13-18(25)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3 |
InChI Key |
OJNKCLMMRRITSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC4)C=C2 |
Origin of Product |
United States |
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